p-Menthane-1,3,8-triol
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Overview
Description
p-Menthane-1,3,8-triol is an organic compound with the chemical formula C10H20O3. It is a colorless liquid with a refreshing minty odor. This compound is known for its antimicrobial, analgesic, and anti-inflammatory properties, making it a valuable ingredient in various consumer products such as toothpaste, mouthwash, chewing gum, and breath sprays .
Mechanism of Action
Target of Action
p-Menthane-1,3,8-triol is a natural insect repellent derived from the leaves of the lemon eucalyptus plant . Its primary targets are a variety of insects, including mosquitoes, ticks, and other biting insects .
Mode of Action
The mechanism of action of this compound as an insect repellent lies in its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .
Biochemical Pathways
The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . Specifically, the pathway is expressed in secretory cells, which form an eight-celled disk within glandular trichomes .
Pharmacokinetics
It is generally considered safe for human use, and excessive use may cause skin allergic reactions . The dosage should be appropriately controlled, and the frequency of use should be adjusted according to individual circumstances .
Result of Action
This compound has antimicrobial, analgesic, and anti-inflammatory effects . It can be used in toothpaste, mouthwash, chewing gum, mouth spray, and other products to provide a cooling sensation and fresh breath .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is more effective in repelling insects when applied to the skin or clothing . .
Biochemical Analysis
Biochemical Properties
The biosynthesis of p-Menthane-1,3,8-triol involves the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum . These enzymes facilitate the functionalization of this compound to its biologically active forms .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that monoterpenes like this compound can influence cell function. For example, menthol, a p-menthane monoterpene, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .
Molecular Mechanism
Studies on limonene, a model p-menthane monoterpene, have identified catalytic residues and determinants of stereospecificity . These findings may provide insights into the molecular mechanism of this compound.
Metabolic Pathways
This compound is involved in the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for preparing p-Menthane-1,3,8-triol:
Hydrogen Transfer Reaction: This method involves the hydrogen transfer reaction using p-menthol as the starting material.
Nitration and Reduction: In this method, p-menthol undergoes nitration followed by reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of p-menthane derivatives under controlled conditions. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
p-Menthane-1,3,8-triol undergoes various chemical reactions, including:
Oxidation: This reaction converts this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Results in the formation of alcohols or alkanes.
Substitution: Yields halogenated derivatives of this compound.
Scientific Research Applications
p-Menthane-1,3,8-triol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its analgesic and anti-inflammatory effects, making it a candidate for pain relief and anti-inflammatory drugs.
Industry: Utilized in the production of consumer products such as toothpaste, mouthwash, and chewing gum for its refreshing and antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
p-Menthane-1,2,8-triol: Another triol with similar properties but different hydroxyl group positions.
p-Menthane-3,8-diol: Known for its insect repellent properties.
Menthol: Widely used for its cooling sensation and antimicrobial effects
Uniqueness
p-Menthane-1,3,8-triol is unique due to its specific hydroxyl group arrangement, which imparts distinct antimicrobial, analgesic, and anti-inflammatory properties. This makes it particularly valuable in both medical and consumer product applications .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNAYJOJYCECDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)O)C(C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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